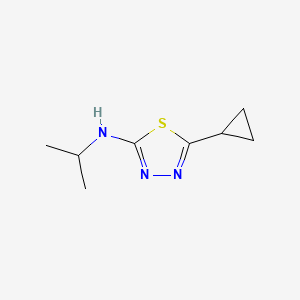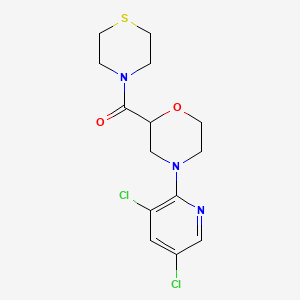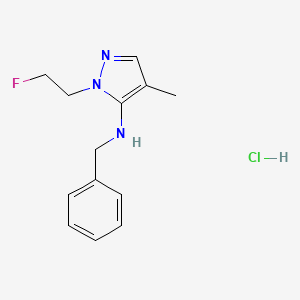![molecular formula C14H19F3N4S B12230707 4-Cyclopropyl-2-(methylsulfanyl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12230707.png)
4-Cyclopropyl-2-(methylsulfanyl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-(methylsulfanyl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the pyrimidine class of heterocyclic compounds This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylsulfanyl group, and a trifluoroethyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(methylsulfanyl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable methylthiolating agent.
Incorporation of the Trifluoroethyl-Substituted Piperazine:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-(methylsulfanyl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropyl-2-(methylsulfanyl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(methylsulfanyl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-4-(4-thiomorpholinyl)-5-pyrimidinol: Similar in structure but with a thiomorpholine ring instead of a piperazine ring.
5-Cyano-2-methylsulfanyl-4(3H)-pyrimidinone: Similar in structure but with a cyano group and a different substitution pattern on the pyrimidine ring.
Uniqueness
4-Cyclopropyl-2-(methylsulfanyl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine is unique due to the presence of the trifluoroethyl-substituted piperazine ring, which imparts distinct chemical properties and potential biological activities
Properties
Molecular Formula |
C14H19F3N4S |
|---|---|
Molecular Weight |
332.39 g/mol |
IUPAC Name |
4-cyclopropyl-2-methylsulfanyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H19F3N4S/c1-22-13-18-11(10-2-3-10)8-12(19-13)21-6-4-20(5-7-21)9-14(15,16)17/h8,10H,2-7,9H2,1H3 |
InChI Key |
SNPXLXSIUSBYMH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)CC(F)(F)F)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(oxetan-3-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B12230635.png)
![4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B12230638.png)
![1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12230643.png)
![N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12230644.png)

![2-Cyclopropyl-4-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12230669.png)

![3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12230693.png)


![3-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B12230723.png)
![4,4,4-Trifluoro-1-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]butan-1-one](/img/structure/B12230725.png)
![2-Methyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12230738.png)
